2-Methyl-N-(3-methylbutanoyl)alanine is a derivative of alanine, an important amino acid that plays a crucial role in protein synthesis and metabolism. This compound features a methyl group at the second carbon and an acyl group derived from 3-methylbutanoic acid attached to the nitrogen atom. The structure and properties of 2-Methyl-N-(3-methylbutanoyl)alanine make it significant in various biochemical applications, particularly in the synthesis of peptide-based drugs and as a building block in organic synthesis.
The compound can be synthesized through various chemical methods, including direct acylation of alanine with 3-methylbutanoic acid derivatives. It may also be derived from naturally occurring amino acids through specific modifications.
2-Methyl-N-(3-methylbutanoyl)alanine is classified as an amino acid derivative. It falls under the category of N-acylated amino acids, which are known for their diverse biological activities and applications in medicinal chemistry.
The synthesis of 2-Methyl-N-(3-methylbutanoyl)alanine can be achieved through several methods, primarily focusing on acylation techniques. One effective approach involves the use of thionyl chloride and methanol to facilitate the esterification of alanine with 3-methylbutanoic acid derivatives.
The molecular structure of 2-Methyl-N-(3-methylbutanoyl)alanine can be represented as follows:
2-Methyl-N-(3-methylbutanoyl)alanine can participate in various chemical reactions:
The efficiency of these reactions often depends on the choice of reagents and reaction conditions, such as temperature, solvent, and catalyst presence.
The mechanism by which 2-Methyl-N-(3-methylbutanoyl)alanine exerts its biological effects typically involves:
Studies have shown that modifications to amino acids like 2-Methyl-N-(3-methylbutanoyl)alanine can significantly alter their binding affinities and biological activities .
Relevant analyses indicate that variations in structure can lead to significant differences in solubility and reactivity profiles, impacting its utility in synthetic applications .
The compound's unique structural features contribute to its versatility and importance in both academic research and industrial applications .
2-Methyl-N-(3-methylbutanoyl)alanine is assembled through a hybrid non-ribosomal peptide synthetase (NRPS)-polyketide synthase (PKS) pathway. The compound features two key moieties: a 3-methylbutanoyl (isovaleryl) group derived from PKS-mediated chain extension and a β-alanine variant modified at the N-terminus. Biosynthesis initiates with the activation of leucine-derived isovaleryl-CoA by a loading module, followed by chain elongation using methylmalonyl-CoA as the extender unit. The AT (acyltransferase) domain of the PKS module selectively recruits methylmalonyl-CoA over malonyl-CoA, introducing the C2 methyl branch characteristic of the molecule [1] [6]. Subsequent KS (ketosynthase)-catalyzed decarboxylative condensation forms the β-ketothioester intermediate, which undergoes KR (ketoreductase)-mediated reduction to yield the saturated alkyl chain. The resulting T-domain-tethered isovaleryl unit is then transferred to a standalone β-alanine carrier protein (Figure 1) [3] [9].
[PKS Loading Module]
Isovaleryl-CoA → [AT]
Methylmalonyl-CoA → [KS]
Condensation → [KR]
Reduction → [T]
Thioester-tethered intermediate → [NRPS Module]
Condensation with β-alanine → [TE]
Release The final N-acylation step involves an NRPS condensation (C) domain that catalyzes amide bond formation between the isovaleryl group and the amino group of β-alanine. This domain exhibits rare dual substrate specificity, accommodating both proteinogenic amino acids and non-canonical β-amino acids. Chain termination is achieved via a thioesterase (TE) domain that hydrolyzes the T-domain-bound intermediate, releasing the free acid form of the compound [7] [9].
Domain Type | Function | Substrate Specificity |
---|---|---|
AT | Acyltransferase | Methylmalonyl-CoA |
KS | Ketosynthase | Isovaleryl-ACP / methylmalonyl-ACP |
KR | Ketoreductase | β-ketoisovaleryl intermediate |
A | Adenylation (in NRPS module) | β-Alanine |
C | Condensation | Isovaleryl/β-alanine |
TE | Thioesterase | N-acylated β-alanyl thioester |
The biosynthetic gene cluster (BGC) encoding 2-Methyl-N-(3-methylbutanoyl)alanine production is characterized by a bidirectional operon structure commonly observed in Bacillus species. Core components include:
The cluster is regulated by a σB-dependent promoter upstream of teII, which responds to osmotic stress and nutrient limitation. A Rho-independent terminator with a GC-rich stem-loop structure (ΔG = −12.4 kcal/mol) ensures transcription termination post-lgnD. Crucially, teII deletion abolishes compound production, confirming its non-canonical role beyond error correction [3] [9].
Gene | Size (kb) | Domain Architecture | Function |
---|---|---|---|
teII | 0.8 | α/β-Hydrolase fold | Acyl chain translocation |
lgnB | 1.9 | A-T | β-Alanine activation & carrier |
lgnD | 5.6 | C-A-T-TE | Isovaleryl processing & release |
The adenylation (A) domain of lgnB exhibits strict selectivity for β-alanine (Km = 35 ± 2 µM), rejecting α-amino acids like alanine or serine. Structural determinants include:
The TEII domain (lgnA) catalyzes unprecedented inter-subunit aminoacyl translocation, shuttling the isovaleryl group from the lgnB-T domain to the lgnD-T domain. This process involves:
In vitro assays demonstrate that lgnA enhances translocation efficiency by >40-fold (t1/2 without lgnA: 120 min; with lgnA: 3 min). The domain also hydrolyzes mischarged isovaleryl-β-alanyl intermediates (kcat/Km = 1.2 × 104 M−1s−1), preventing aberrant product formation [9].
Enzyme | Preferred Substrate | Km (µM) | Inhibitors |
---|---|---|---|
lgnB-A | β-Alanine | 35 ± 2 | L-Ala (Ki = 1.2 mM) |
lgnD-AT | Isovaleryl-CoA | 18 ± 1 | Acetyl-CoA (Ki = 0.8 mM) |
TEII (lgnA) | Isovaleryl-T domain | 0.9 ± 0.1 | Phenylmethylsulfonyl fluoride |
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